6-(4-Chlorophenyl)pyridazine-3-thiol

Overview

Description

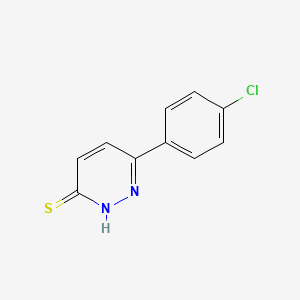

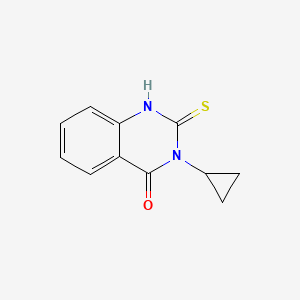

6-(4-Chlorophenyl)pyridazine-3-thiol is a chemical compound with the CAS Number: 70391-14-9 . It has a molecular weight of 222.7 . The IUPAC name for this compound is 6-(4-chlorophenyl)-3-pyridazinethiol . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 6-(4-Chlorophenyl)pyridazine-3-thiol involves a reaction with pyridine and diphosphorus pentasulfide . A mixture of 3.0 g of 6-(4-chlorophenyl)-pyridazinone, 50 ml of dry pyridine, and 3.2 g of phosphorus pentasulfide was refluxed for 1 hour, evaporated to dryness, and extracted with 200 ml of ether . The ether extract was washed with water (3*100 ml), brine (100 ml), dried over magnesium sulfate, and evaporated to yield 3.0 g of 6-(4-chlorophenyl)-pyridazinthione as a yellow solid .Molecular Structure Analysis

The InChI code for 6-(4-Chlorophenyl)pyridazine-3-thiol is 1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H, (H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

6-(4-Chlorophenyl)pyridazine-3-thiol is a solid compound . It has a molecular weight of 222.69 . The compound’s molecular formula is C10H7ClN2S .Scientific Research Applications

Synthesis and Activity in Anticonvulsant Drugs

A study by Hallot et al. (1986) explored the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives, including variants related to 6-(4-Chlorophenyl)pyridazine-3-thiol. These compounds were tested for anticonvulsant activity in animal models of epilepsy, showing significant potential in this area.

Crystal Structure Characterization and Pharmaceutical Potential

Sallam et al. (2021) in their research provided detailed structural characterization of triazole pyridazine derivatives, including those related to 6-(4-Chlorophenyl)pyridazine-3-thiol. They highlighted the significant anti-tumor and anti-inflammatory properties of these compounds.

Solid Phase Synthesis for Diverse Applications

The study by Chenyu et al. (2001) detailed a new method for the solid-phase synthesis of pyridazine derivatives, which could have broad applications in pharmaceuticals and material science.

Pharmacological Screening for CNS Effects

Research by Zabska et al. (1998) investigated the effects of pyrazolo[3,4-c]pyridazine derivatives, similar to 6-(4-Chlorophenyl)pyridazine-3-thiol, on the central nervous system.

Gold(I) Complexes for Chemical Research

In a study by Catalano et al. (2003), gold(I) complexes of 3,6-bis(diphenylphosphino)pyridazine were synthesized, indicating potential applications in material science and catalysis.

Antimicrobial and Antibacterial Properties

Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, demonstrating the antimicrobial potential of compounds related to 6-(4-Chlorophenyl)pyridazine-3-thiol.

Corrosion Inhibition in Industrial Applications

Zarrouk et al. (2012) conducted a theoretical study on the inhibitory action of pyridazines on copper corrosion, suggesting applications in industrial corrosion protection.

Inhibitory Effect on Mild Steel Corrosion

Mashuga et al. (2017) investigated the inhibitory effects of pyridazine derivatives on the corrosion of mild steel, indicating potential uses in metal protection.

Surface Protection in Industrial Chemistry

Olasunkanmi et al. (2018) examined the potential of 6-substituted 3-chloropyridazine derivatives for protecting mild steel surfaces in corrosive environments.

Synthesis and Antimicrobial Activities in Medicinal Chemistry

Patel and Maru (2017) synthesized pryrazolo-pyridazine derivatives and evaluated their antimicrobial activities, indicating the potential for developing new antibacterial and antifungal agents.

properties

IUPAC Name |

3-(4-chlorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBIFNMJFUTOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)pyridazine-3-thiol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)

![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)

![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)